1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 3-chlorobenzyl chloride with cyclopropane-1-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(3-Chlorophenyl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
- 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde
- 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde
Uniqueness
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11ClO |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11ClO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,8H,4-5,7H2 |
InChI Key |
OYPGRJOMMQRXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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